1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
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Overview
Description
1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a chemical compound that features a pyrimidine ring attached to a pyrrolidine ring, with a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often added using reagents like trifluoromethyl iodide under specific conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrimidine ring.
Substitution: The trifluoromethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds.
Substitution Products: Compounds with different substituents replacing the trifluoromethyl group.
Scientific Research Applications
1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: It is explored for its potential use in creating novel materials with unique electronic or optical properties.
Industry: The compound is investigated for its use in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrimidin-2-yl)pyrrolidin-3-ol: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
3-(Trifluoromethyl)pyrrolidin-3-ol: Lacks the pyrimidine ring, which may affect its ability to interact with specific molecular targets.
1-(Pyrimidin-2-yl)-3-methylpyrrolidin-3-ol: Has a methyl group instead of a trifluoromethyl group, potentially altering its lipophilicity and metabolic properties.
Uniqueness
1-(Pyrimidin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of both the pyrimidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrimidine ring allows for specific interactions with biological targets.
Properties
IUPAC Name |
1-pyrimidin-2-yl-3-(trifluoromethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)8(16)2-5-15(6-8)7-13-3-1-4-14-7/h1,3-4,16H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKBGAALJHFEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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